molecular formula C8H13NOSi B8404489 4-(2-Trimethylsilylethynyl)-2-azetidinone

4-(2-Trimethylsilylethynyl)-2-azetidinone

Cat. No. B8404489
M. Wt: 167.28 g/mol
InChI Key: LQGSFHVFEMXYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Trimethylsilylethynyl)-2-azetidinone is a useful research compound. Its molecular formula is C8H13NOSi and its molecular weight is 167.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Trimethylsilylethynyl)-2-azetidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Trimethylsilylethynyl)-2-azetidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Trimethylsilylethynyl)-2-azetidinone

Molecular Formula

C8H13NOSi

Molecular Weight

167.28 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)azetidin-2-one

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)5-4-7-6-8(10)9-7/h7H,6H2,1-3H3,(H,9,10)

InChI Key

LQGSFHVFEMXYAD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1CC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trimethylsilylacetylene (1715 ml) in tetrahydrofuran (18.0 l) was added ethyl magnesium chloride (2.0M solution in tetrahydrofuran; 6.19 l) was added dropwise below −30° C. under nitrogen atmosphere. The reaction mixture was allowed to 0° C. and stirred for 1 hour. After cooling to −30° C., 4-acetoxy-2-azetidinone (320 g) was added and warmed to room temperature, and stirred for 2 hours. After cooling to −20° C., saturated ammonium chloride (4.0 l) was added. Ethyl acetate (20 l) was added and washed with water (10 l×2) and brine. The organic layer was dried over magnesium sulfate, filtered off and evaporated in vacuo to give 4-(2-trimethylsilylethynyl)-2-azetidinone (425 g), which was essentially pure, so it was used to the next step without further purification.
Quantity
1715 mL
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6.19 L
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18 L
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320 g
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reactant
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4 L
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reactant
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20 L
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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